molecular formula C13H6Cl4O3 B15168158 4,5-Dichloro-2-(3,4-dichlorophenoxy)benzoic acid CAS No. 651034-57-0

4,5-Dichloro-2-(3,4-dichlorophenoxy)benzoic acid

Cat. No.: B15168158
CAS No.: 651034-57-0
M. Wt: 352.0 g/mol
InChI Key: ITKWSVYKABOMNV-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(3,4-dichlorophenoxy)benzoic acid: is a chemical compound known for its applications in various scientific fields. It is characterized by its complex structure, which includes multiple chlorine atoms and a benzoic acid moiety. This compound is often used in research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(3,4-dichlorophenoxy)benzoic acid typically involves the chlorination of benzoic acid derivatives. One common method includes the reaction of 3,4-dichlorophenol with 4,5-dichlorobenzoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The raw materials, such as 3,4-dichlorophenol and 4,5-dichlorobenzoic acid, are reacted in reactors equipped with temperature and pressure control systems. The product is then purified through crystallization or distillation to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(3,4-dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce less chlorinated phenoxybenzoic acids.

Scientific Research Applications

4,5-Dichloro-2-(3,4-dichlorophenoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of herbicides and pesticides due to its ability to inhibit the growth of certain plants and microorganisms.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(3,4-dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure but different functional groups.

    2,4-Dichlorobenzoic acid: Another chlorinated benzoic acid with different substitution patterns.

Uniqueness: 4,5-Dichloro-2-(3,4-dichlorophenoxy)benzoic acid is unique due to its specific arrangement of chlorine atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

651034-57-0

Molecular Formula

C13H6Cl4O3

Molecular Weight

352.0 g/mol

IUPAC Name

4,5-dichloro-2-(3,4-dichlorophenoxy)benzoic acid

InChI

InChI=1S/C13H6Cl4O3/c14-8-2-1-6(3-9(8)15)20-12-5-11(17)10(16)4-7(12)13(18)19/h1-5H,(H,18,19)

InChI Key

ITKWSVYKABOMNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2C(=O)O)Cl)Cl)Cl)Cl

Origin of Product

United States

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